molecular formula C19H17N3O3S B2876986 1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 851129-62-9

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2876986
CAS No.: 851129-62-9
M. Wt: 367.42
InChI Key: XGBYXBVOUYTBPI-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes an indoline moiety, a phenoxymethyl group, and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has potential biological activity, which could be explored for developing new drugs or therapeutic agents.

  • Medicine: The compound's unique structure may offer new avenues for drug discovery, particularly in the treatment of diseases where similar compounds have shown efficacy.

  • Industry: Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a pharmaceutical application, the compound might bind to a particular enzyme or receptor, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • Indole derivatives

  • Oxadiazole-containing molecules

  • Phenoxymethyl-substituted compounds

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Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-18(22-11-10-14-6-4-5-9-16(14)22)13-26-19-21-20-17(25-19)12-24-15-7-2-1-3-8-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBYXBVOUYTBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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